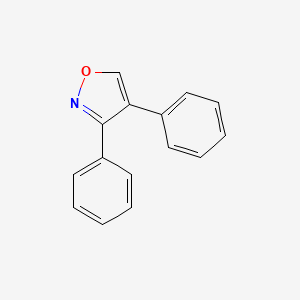

3,4-Diphenylisoxazole

Description

Contextual Significance of Isoxazole (B147169) Core Structures in Advanced Organic Chemistry

The isoxazole nucleus is a versatile building block in organic synthesis, serving as a precursor for a wide range of other organic compounds. ijpcbs.com Its structure is characterized by an electron-rich aromatic system, yet the weak nitrogen-oxygen bond makes it susceptible to ring-cleavage reactions, a feature that chemists can exploit for further molecular transformations. nih.gov The synthesis of isoxazoles can be achieved through various methods, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes being a prominent route. wikipedia.orgyoutube.com This reaction allows for the controlled introduction of substituents at different positions of the isoxazole ring, leading to a vast library of derivatives with distinct chemical and physical properties. nih.gov

The isoxazole moiety is present in several naturally occurring compounds, such as ibotenic acid and muscimol, and forms the structural basis for a number of commercially available drugs. wikipedia.org These include the COX-2 inhibitor valdecoxib (B1682126) and various antibiotics like cloxacillin (B1194729) and dicloxacillin. wikipedia.org The ability to functionalize the isoxazole ring at various positions allows for the fine-tuning of its biological activity, making it a privileged scaffold in drug discovery. nih.gov

Overview of Research Trajectories for Diarylisoxazole Scaffolds

Diarylisoxazole scaffolds, characterized by the presence of two aryl groups attached to the isoxazole core, have been a major focus of research. The relative positions of these aryl groups give rise to different isomers, such as 3,4-, 3,5-, and 4,5-diarylisoxazoles, each with unique biological profiles.

A significant area of investigation for diarylisoxazoles is in cancer therapy. For instance, 4,5-diarylisoxazole derivatives have been developed as potent inhibitors of the Hsp90 molecular chaperone, a protein implicated in the progression of cancer. nih.govmanchester.ac.uk One such compound, VER-52296 (NVP-AUY922), has demonstrated high binding affinity for Hsp90 and has shown to inhibit the proliferation of various human cancer cell lines. nih.gov Research has also focused on optimizing the structure of these inhibitors by modifying the substituents on the aryl rings to enhance their potency and pharmacokinetic properties. researchgate.net

The synthesis of 3,4-disubstituted isoxazoles, including diaryl derivatives, has been a subject of methodological development. thieme-connect.com Researchers have explored various synthetic routes, including multicomponent reactions and enamine-triggered [3+2] cycloadditions, to improve the efficiency and regioselectivity of their synthesis. thieme-connect.comresearchgate.net These advancements have made a wider range of 3,4-diarylisoxazoles accessible for biological screening.

Historical Perspectives on the Investigation of 3,4-Diphenylisoxazole

The chemistry of isoxazoles dates back to the late 19th and early 20th centuries. The first synthesis of the isoxazole ring was achieved by Dunstan and Dymond in 1888, who prepared 3,4,5-trimethylisoxazole. ijpcbs.com However, it was Ludwig Claisen who, in the same year, correctly identified the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com A significant advancement in isoxazole chemistry came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

While early research laid the foundation for isoxazole chemistry, the specific investigation of this compound and other diaryl derivatives gained momentum with the increasing interest in their potential applications. The development of new synthetic methodologies, such as those reported for 3,4-disubstituted and 3,4,5-trisubstituted isoxazoles, has been crucial in enabling the synthesis and study of compounds like this compound. thieme-connect.comresearchgate.netnih.govolemiss.edu These methods have provided more efficient and regioselective ways to construct the isoxazole core with specific substitution patterns, facilitating the exploration of their structure-activity relationships.

Interactive Data Table: Properties of Isoxazole

| Property | Value | Reference |

| Chemical Formula | C3H3NO | wikipedia.org |

| Molar Mass | 69.06202 g/mol | wikipedia.org |

| Density | 1.075 g/ml | wikipedia.org |

| Boiling Point | 95 °C (203 °F; 368 K) | wikipedia.org |

| Acidity (pKa) of conjugate acid | -3.0 | wikipedia.org |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

7467-78-9 |

|---|---|

Formule moléculaire |

C15H11NO |

Poids moléculaire |

221.25 g/mol |

Nom IUPAC |

3,4-diphenyl-1,2-oxazole |

InChI |

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-16-15(14)13-9-5-2-6-10-13/h1-11H |

Clé InChI |

UAVZKRLWYOSHHP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CON=C2C3=CC=CC=C3 |

Origine du produit |

United States |

Synthetic Methodologies for 3,4 Diphenylisoxazole and Its Derivatives

Classical Approaches and Modern Refinements in 3,4-Diphenylisoxazole Synthesis

Traditional methods for synthesizing the isoxazole (B147169) ring have been refined over time to improve yields, regioselectivity, and substrate scope. These approaches often form the basis for more complex molecular constructions.

A prevalent method for synthesizing diphenylisoxazole derivatives involves the use of chalcones as key intermediates. researchgate.netrjpbcs.com Chalcones, or α,β-unsaturated ketones, are typically prepared through the aldol (B89426) condensation of an aromatic ketone with an aromatic aldehyde in the presence of a base like sodium hydroxide. researchgate.netrjpbcs.com

The synthetic sequence proceeds with the bromination of the chalcone (B49325) intermediate, often using molecular bromine in a solvent such as glacial acetic acid, to form a chalcone dibromide. researchgate.netrjpbcs.com This dibrominated intermediate then undergoes cyclization upon reaction with hydroxylamine (B1172632) hydrochloride. researchgate.net The presence of a base, such as triethanolamine (B1662121) (TEA), facilitates the ring closure to afford the substituted diphenylisoxazole in high yields. researchgate.netrjpbcs.com A regioselective synthesis for 3,4-disubstituted isoxazoles has been developed specifically using a chalcone rearrangement strategy. researchgate.net

Table 1: Example of Diphenylisoxazole Synthesis via Chalcone Intermediate

| Step | Reactants | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1. Chalcone Formation | Aromatic aldehyde, Aromatic ketone | Sodium hydroxide | Chalcone | - | researchgate.net |

| 2. Bromination | Chalcone | Bromine, Glacial acetic acid | Chalcone dibromide | - | researchgate.net |

| 3. Cyclization | Chalcone dibromide, Hydroxylamine hydrochloride | Triethanolamine (TEA) | 3,5-Diphenylisoxazole (B109209) derivative | 63.7 - 69.8 | rjpbcs.com |

Note: The table outlines a general synthetic scheme. Specific yields are dependent on the substituents on the aromatic rings.

The 1,3-dipolar cycloaddition is a powerful and widely used reaction for constructing five-membered heterocyclic rings like isoxazoles. samipubco.comwikipedia.org This reaction involves a 1,3-dipole, in this case, an arylnitrile oxide, reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org

For the specific synthesis of 3,4-diarylisoxazole derivatives, a successful strategy involves the 1,3-dipolar cycloaddition of arylnitrile oxides to the enolate anions of activated carbonyl compounds, such as phenylacetone (B166967) and its derivatives. dokumen.pub The arylnitrile oxides are generated in situ from the corresponding N-hydroxyiminoyl chlorides. dokumen.pub The ketone enolates, when generated under thermodynamic control conditions, react with the arylnitrile oxide to yield the desired 5-substituted 3,4-diarylisoxazole. dokumen.pub This method is particularly valuable as the starting materials are readily accessible. dokumen.pub

Hydroxylamine hydrochloride is a crucial reagent in many isoxazole syntheses, acting as the source of the nitrogen and oxygen atoms for the heterocyclic ring. researchgate.netnih.gov This method typically involves the reaction of hydroxylamine hydrochloride with a 1,3-dicarbonyl compound or its equivalent. samipubco.combeilstein-journals.org

One route involves the treatment of deoxybenzoin (B349326) with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) to furnish an oxime intermediate. nih.gov Deprotonation of this oxime followed by condensation with an acylating agent like ethyl acetate yields an isoxazoline (B3343090), which can be further processed to the final isoxazole product. nih.gov

Alternatively, 1,3-diketones can be directly cyclized. For example, the reaction of 1,3-diphenyl-propane-1,3-dione with hydroxylamine hydrochloride in an ethanol/water solvent system upon heating leads to the formation of 3,5-diphenylisoxazole. beilstein-journals.org Similarly, chalcone dibromides can be cyclized with hydroxylamine hydrochloride to produce various substituted diphenyl isoxazoles. researchgate.net

Table 2: Isoxazole Synthesis Using Hydroxylamine Hydrochloride

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| Deoxybenzoin | Hydroxylamine hydrochloride, Sodium acetate, n-BuLi, Ethyl acetate | Intermediate Isoxazoline | nih.gov |

| 1,3-Diphenyl-propane-1,3-dione | Hydroxylamine hydrochloride, Ethanol/Water | 3,5-Diphenylisoxazole | beilstein-journals.org |

A novel, one-pot reaction for isoxazole synthesis has been developed that proceeds via a cascade process under metal-free conditions. researchgate.net This desulfitative cyclization involves the reaction of aromatic alkynes with N-hydroxysulfonamides, using a hypervalent iodine(VII) and iodine as the oxidant system. researchgate.net The reaction sequence achieves the formation of intramolecular C–N and C–O bonds and intermolecular C–C bonds. researchgate.net This approach represents a significant advancement, avoiding the need for metal catalysts. researchgate.netcolab.ws

Green Chemistry and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for isoxazole synthesis. These protocols aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and often leads to higher yields and cleaner products. semanticscholar.org The synthesis of 3,4-disubstituted isoxazole-5(4H)-ones has been efficiently achieved through a one-pot, three-component reaction under solvent-free conditions using microwave irradiation. dntb.gov.uaresearchgate.net

In a typical procedure, a mixture of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride is irradiated with microwaves. researchgate.netias.ac.in This method provides the desired products in high yields with significantly reduced reaction times and a simple work-up process. researchgate.net The use of microwave irradiation in the absence of a solvent represents an energy-efficient and environmentally friendly approach to this class of compounds. dntb.gov.uaresearchgate.net One study optimized the synthesis of phenylisoxazole derivatives via a metal-free, microwave-assisted 1,3-dipolar cycloaddition, achieving yields of up to 91% in just 10 minutes. semanticscholar.org

Table 3: Microwave-Assisted Synthesis of Isoxazole Derivatives

| Reactants | Catalyst/Medium | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde, β-ketoester, Hydroxylamine HCl | Potassium bromide / Solvent-free | Microwave irradiation | High | researchgate.net |

| Hydroxylamine HCl, Aryl/heteroaryl aldehydes, Ethyl acetoacetate | Amine-functionalized cellulose | Room Temperature | Good to High | dntb.gov.ua |

Catalytic Systems in this compound Synthesis

The synthesis of the isoxazole core, particularly in diaryl-substituted compounds like this compound, has been significantly advanced by the development of sophisticated catalytic systems. These catalysts offer pathways to milder reaction conditions, higher yields, and improved selectivity, moving beyond traditional synthetic methods.

A significant development in isoxazole synthesis is the use of organocatalysts, which avoids the need for transition metals. acs.orgnih.gov One such strategy involves an organophosphine-catalyzed deoxygenative [3+2] cycloaddition of N-hydroxyamides with alkynes. acs.orgnih.gov This method provides a direct, one-step process to create 3,4,5-trisubstituted isoxazoles with exceptional regioselectivity. acs.orgnih.gov

The reaction is typically promoted by organophosphine catalysts like triphenylphosphine (B44618) (PPh₃), dicyclohexylphenylphosphine (B1293621) (CyPPh₂), or tris(p-tolyl)phosphine (P(p-MeC₆H₄)₃). acs.org In this process, N-hydroxyamides react with alkynes, and mechanistic studies suggest that the tert-butyl group on the N-hydroxyamides plays a crucial role in facilitating the cyclization. acs.org The reaction tolerates a wide range of functional groups on both the N-hydroxybenzamide and the alkyne partner, including electron-withdrawing and electron-donating substituents, leading to moderate to excellent yields of the desired isoxazole products. acs.org

Table 1: Optimization of Organocatalytic [3+2] Cycloaddition

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PPh₃ | DMSO | 30 | 25 | acs.org |

| CyPPh₂ | DMSO | 80 | Moderate | acs.org |

| P(p-MeC₆H₄)₃ | DMSO | 80 | Increased Yield | acs.org |

Data derived from a study on the synthesis of methyl 3,5-diphenylisoxazole-4-carboxylate. acs.org

Another organocatalytic approach utilizes a chiral phosphoric acid to catalyze intramolecular 1,3-dipolar cycloadditions, achieving high enantioselectivity in the synthesis of complex fused pyrrolidine (B122466) systems. nih.gov While not a direct synthesis of this compound, this demonstrates the power of organocatalysis in controlling stereochemistry in [3+2] cycloaddition reactions, a foundational method for isoxazole ring formation. nih.gov

Nanoparticle catalysis offers advantages such as high surface-area-to-volume ratios, unique catalytic activities, and potential for recyclability. In isoxazole synthesis, various nanoparticle systems have been employed.

Zinc Oxide Nanoparticles (ZnO NPs): A three-component cyclocondensation of aryl aldehydes, hydroxylamine hydrochloride, and β-dicarbonyls can be catalyzed by ZnO NPs to produce arylideneisoxazol-5-(4H)-ones. researchgate.net This method is noted for requiring only a small amount of catalyst and proceeding in very short reaction times. researchgate.net

Magnetically Separable Nanoparticles: An environmentally friendly protocol for synthesizing 4‐aryl‐3‐methylisoxazol‐5(4H)‐ones involves a catalyst of magnetically separable carbon microspheres decorated with nanosized iron sulfide (B99878) and magnetite nanoparticles. researchgate.net This system facilitates easy catalyst recovery, aligning with green chemistry principles. researchgate.net

Ruthenium (Ru) Nanoparticles: In a mechanochemical (ball-milling) approach to Ru-catalyzed 1,3-dipolar cycloadditions, Ru nanoparticles are formed in-situ. researchgate.net Transmission electron microscopy (TEM) analysis has shown that coordinating liquid additives, such as acetone (B3395972), are crucial for stabilizing these nanoparticles and reducing their size, which is essential for catalytic activity. researchgate.net

Gold (Au) Catalysis: Gold(III) chloride has been used as a catalyst for the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. researchgate.netresearchgate.net This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by changing the substituents on the starting oxime. researchgate.netresearchgate.net While not always explicitly defined as nanoparticle catalysis, such gold-catalyzed reactions often proceed via nanoparticle intermediates. researchgate.net

Scalable Synthetic Procedures for this compound Analogues

The transition from laboratory-scale synthesis to industrial production requires procedures that are not only high-yielding but also cost-effective, safe, and simple to operate.

A simple and scalable procedure for synthesizing 3,4-diaryl-isoxazole-5-carboxamides, which are structural analogues, has been developed. researchgate.net This method proceeds under mild conditions using readily available starting materials and involves the rearrangement of an intermediate 3,4-diaryl-5-carboxamido-isoxazoline N-oxide. researchgate.net

Furthermore, patents have been filed for the preparation of 5-methyl-3,4-diphenylisoxazole (B1353969) that claim suitability for industrial production. google.comgoogle.com One such method involves the dehydration of a precursor compound in a methanol (B129727)/water mixture with an inorganic base, reportedly achieving a total yield of over 80% and a product purity exceeding 99%. google.comgoogle.com The advantages cited include simple operation, mild reaction conditions, low cost, and reduced environmental pollution, all of which are critical for scalability. google.com

The development of one-pot syntheses also contributes to scalability. A one-pot, three-component method for making 3-methyl-4-arylmethylene isoxazol-5(4H)-one derivatives uses a metal-free catalyst in an aqueous medium, resulting in excellent yields (88–93%). ijacskros.com The ease of work-up and avoidance of toxic organic solvents make such green chemistry approaches highly attractive for large-scale applications. ijacskros.com The successful operation of a gram-scale experiment for a copper-catalyzed intramolecular cyclization to form the isoxazole core further validates the potential for scaling up modern synthetic protocols. researchgate.net

Reactivity and Reaction Mechanisms of 3,4 Diphenylisoxazole

Photochemical Transformations of 3,4-Diphenylisoxazole

The photochemical behavior of isoxazoles is a well-documented area of study, marked by the compound's activity in the ultraviolet region due to the inherently weak N-O bond. researchgate.netias.ac.in The transformations are often intricate, proceeding through several reactive intermediates and are frequently dependent on the specific wavelength of light used for irradiation. ias.ac.in

Photoisomerization Pathways and Intermediates (e.g., Azirines, Ketenimines, Nitrile Ylides)

The photoisomerization of diarylisoxazoles is a cornerstone of their reactivity, classically proceeding through an initial scission of the N-O bond. ias.ac.inresearchgate.net This primary photochemical step leads to the formation of a vinylnitrene intermediate. researchgate.netresearchgate.net For the related 3,5-diphenylisoxazole (B109209), irradiation in an argon matrix leads to the formation of a triplet vinylnitrene, which then undergoes intersystem crossing to form a 2-benzoyl-3-phenyl-2H-azirine intermediate. researchgate.net This azirine is a key isolable or transient species in the photoisomerization pathway. ias.ac.inscispace.com

Further irradiation of this azirine intermediate can lead to different products. For instance, the azirine can rearrange to form a 2,5-diphenyloxazole. scispace.comacs.org The process can also involve other intermediates, such as nitrile ylides. Upon further irradiation, the azirine intermediate formed from 3,5-diphenylisoxazole can convert into a nitrile ylide. researchgate.net While these specific pathways have been detailed for the 3,5-isomer, the fundamental steps involving N-O bond cleavage to form azirines and potentially nitrile ylides are considered general for diarylisoxazoles. ias.ac.ind-nb.info In some cases, these photochemical rearrangements can be synthetically useful, providing access to other heterocyclic structures like oxazoles or highly reactive ketenimines.

The irradiation of isoxazole (B147169) derivatives at cryogenic temperatures can result in the formation of the corresponding ketenimine, which is theorized to be formed by intersystem crossing from unstable triplet vinylnitrenes. mdpi.com

Table 1: Key Intermediates in Diphenylisoxazole Photochemistry

| Intermediate | Precursor | Subsequent Product(s) | Source(s) |

|---|---|---|---|

| Triplet Vinylnitrene | 3,5-Diphenylisoxazole | 2-Benzoyl-3-phenyl-2H-azirine | researchgate.net |

| 2H-Azirine | Isoxazole | Oxazole (B20620), Nitrile Ylide | ias.ac.inresearchgate.netscispace.com |

| Nitrile Ylide | 2H-Azirine | Oxazole | researchgate.net |

Investigation of N-O Bond Scission Mechanisms

The initial and most critical step in the photochemistry of isoxazoles is the cleavage of the weak N-O bond. researchgate.netias.ac.inresearchgate.net This bond scission is the primary photo-induced event that initiates the cascade of rearrangements. Theoretical studies on isoxazole indicate that upon photoexcitation, a significant portion of the molecules undergoes ultrafast O–N bond cleavage. acs.org This process leads to the formation of a vinylnitrene intermediate, which is a fascinating species with a monovalent nitrogen atom and typically a triplet ground state. researchgate.net This nitrene intermediate is highly reactive and dictates the subsequent chemical pathways, leading to various isomerization products. researchgate.net The cleavage can be induced thermally or photochemically, and in the presence of transition metals like molybdenum or iron, can lead to reductive cleavage to form β-amino enones.

Wavelength-Dependent Photoreactions and Product Divergence

The photochemical outcome for diarylisoxazoles and their intermediates is often highly dependent on the wavelength of the irradiating light. ias.ac.in This phenomenon provides a powerful means of controlling the reaction pathway to favor specific products. acs.org

A classic example is the photoisomerization of 3,5-diphenylisoxazole to 2,5-diphenyloxazole, which proceeds via a 2-benzoyl-3-phenyl-2H-azirine intermediate. scispace.com Irradiation at shorter wavelengths (e.g., 2537 Å) favors the formation of the oxazole from the isoxazole. cdnsciencepub.com Conversely, irradiation of the intermediate azirine with longer wavelength light (>3000 Å) can lead to a photoreversion, cleaving the C-N bond and regenerating the 3,5-diphenylisoxazole. scispace.com This dramatic control is attributed to the selective excitation of different chromophores within the azirine molecule. scispace.com

Similarly, studies on 4,5-diphenylisoxazole (B84616) show product divergence based on the irradiation conditions. ias.ac.in Sunlight photolysis in methanol (B129727) with a benzophenone (B1666685) sensitizer (B1316253) yields 4,4',5,5'-tetraphenyl-2,2'-bioxazole. ias.ac.in However, irradiation at 350 nm in acetone (B3395972) or at 253.7 nm in alcohol produces α-benzoylphenylacetonitrile and phenanthro[9,10-d]-oxazole. ias.ac.in

Table 2: Wavelength-Dependent Reactions of Diphenylisoxazole Systems

| Starting Material | Irradiation Conditions | Major Product(s) | Source(s) |

|---|---|---|---|

| 3,5-Diphenylisoxazole | >3000 Å | 2,5-Diphenyloxazole | scispace.com |

| 2-Benzoyl-3-phenyl-2H-azirine | >3000 Å | 3,5-Diphenylisoxazole (reversion) | scispace.com |

| 4,5-Diphenylisoxazole | Sunlight (sensitized) | 4,4',5,5'-Tetraphenyl-2,2'-bioxazole | ias.ac.in |

Formation and Reactivity of Triplet Vinylnitrenes

Triplet vinylnitrenes are crucial, short-lived intermediates in the photochemistry of isoxazoles. researchgate.net They are formed following the initial N-O bond cleavage. researchgate.net Laser flash photolysis studies have allowed for the direct detection of triplet vinylnitrenes in solution, revealing them to be transient species with lifetimes typically on the order of microseconds. researchgate.net

The reactivity of the triplet vinylnitrene is dictated by its structure. researchgate.net The 1,3-biradical character of these nitrenes allows for flexibility in the vinylic C=C bond, which promotes efficient intersystem crossing to form ground-state products like azirines. researchgate.netresearchgate.net In the case of 3,5-diphenylisoxazole, broadband irradiation generates a triplet vinylnitrene that preferentially intersystem crosses to the corresponding azirine rather than a ketenimine. researchgate.net This behavior is attributed to the conjugation with the phenyl group, which enhances the flexibility of the vinylnitrene moiety. researchgate.net These triplet vinylnitrenes can generally be characterized in cryogenic matrices using techniques like ESR, UV/vis, and infrared spectroscopy. researchgate.net The photochemical rearrangement of 2-benzoyl-3-phenyl-2H-azirine back to 3,5-diphenylisoxazole is also understood to occur via a triplet vinylnitrene intermediate. mdpi.com

Thermal Rearrangements and Isomerizations

While less common than photochemical routes, thermal rearrangements of the isoxazole ring can also lead to significant molecular restructuring.

Thermally Induced Isomerization to Aziridin-2-ylphosphonates

A notable thermal reaction involves the isomerization of substituted 3,4-diphenylisoxazoles in the presence of phosphites. Specifically, the reaction of 5-amino-3,4-diphenylisoxazole with trialkyl phosphite (B83602) has been shown to yield Δ4-oxazolin-2-ylphosphonates. researchgate.netrsc.org This transformation is proposed to proceed through an intermediate aziridin-2-ylphosphonate. researchgate.netrsc.org The mechanism involves the nucleophilic attack of the trialkyl phosphite on the C=N bond of a 2H-azirine, which is formed in situ from the isoxazole under thermal conditions. researchgate.netrsc.org This reaction demonstrates a pathway for converting the isoxazole scaffold into functionalized phosphonate (B1237965) heterocycles.

Base-Catalyzed Recyclization and Rearrangement Processes

The isoxazole ring can be unstable under strongly basic conditions. researchgate.net Treatment of this compound with a strong base like butyllithium (B86547) does not lead to simple deprotonation but results in the cleavage of the N-O bond and rearrangement to form phenyl(trimethylsilyl)ketene after being trapped with chlorotrimethylsilane. thieme-connect.de

In related diaryl isoxazole systems, base-catalyzed processes can lead to significant structural rearrangements. For instance, the base-catalyzed recyclization of 3,4-diaryl-5-(ethoxycarbonyl)isoxazoline N-oxides was found to unexpectedly yield 5-hydroxy-1,2-oxazin-6-ones rather than the anticipated isoxazole derivatives. researchgate.net Similarly, the rearrangement of 3,4-diaryl-5-carboxamido-isoxazoline N-oxides is a key step in the synthesis of 3,4-diaryl-isoxazole-5-carboxamides. researchgate.net These examples highlight the propensity of the isoxazole core and its precursors to undergo complex, base-mediated transformations.

Table 1: Base-Catalyzed Reactions of this compound and Related Compounds

| Starting Material | Reagent(s) | Product(s) | Observation | Reference(s) |

| This compound | 1. Butyllithium2. Chlorotrimethylsilane | Phenyl(trimethylsilyl)ketene | Ring cleavage and rearrangement | thieme-connect.de |

| 3,4-Diaryl-5-(ethoxycarbonyl)isoxazoline N-oxides | Base | 5-Hydroxy-1,2-oxazin-6-ones | Unexpected recyclization | researchgate.net |

Electrophilic and Nucleophilic Reactions of the Isoxazole Ring System

The isoxazole ring can undergo electrophilic substitution, although its reactivity is influenced by the substituents present. For 3,4-diaryl systems, the C-4 position is a common site for electrophilic attack. An efficient method for the synthesis of highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govnih.gov Subsequent functionalization, such as iodination using iodine monochloride (ICl), readily occurs at the C-4 position of the newly formed isoxazole ring. nih.govnih.gov This 4-iodoisoxazole (B1321973) can then participate in various palladium-catalyzed cross-coupling reactions. nih.govrsc.org

Direct nucleophilic attack on the unsubstituted isoxazole ring is less common unless the ring is activated by electron-withdrawing groups, such as a nitro group. researchgate.netrsc.org However, the isoxazole ring can be rendered susceptible to nucleophilic attack after undergoing rearrangement to a more reactive intermediate.

Nucleophilic Attack on Activated C=N Bonds in Related Azirine Intermediates

A significant reaction pathway for isoxazoles, particularly under photochemical conditions, involves the cleavage of the weak N-O bond to form a transient 2H-azirine intermediate. wikipedia.orgias.ac.in This highly strained, three-membered ring is very reactive. The electrophilic character of the C=N double bond in the 2H-azirine ring is significantly enhanced due to ring strain, making it highly susceptible to nucleophilic attack. researchgate.net

The reaction of these azirine intermediates with nucleophiles can lead to a variety of products. wikipedia.orgresearchgate.net This process forms the basis for the photoisomerization of isoxazoles to oxazoles. wikipedia.orgias.ac.in The initially formed azirine can also be intercepted by various nucleophiles. wikipedia.orgscispace.com For example, the photolysis of isoxazole in the presence of carboxylic acids leads to products derived from the nucleophilic attack of the acid on the azirine intermediate. wikipedia.org While this mechanism is general for isoxazoles, it represents a key pathway through which the this compound system can react with nucleophiles following initial activation.

Table 2: Formation and Reactivity of Azirine Intermediates from Isoxazoles

| Process | Intermediate | Subsequent Reaction | Product Type | Reference(s) |

| Photolysis of Isoxazole | 2H-Azirine | Rearrangement | Oxazole | wikipedia.orgias.ac.in |

| Photolysis of Isoxazole | 2H-Azirine | Nucleophilic attack | Various adducts | wikipedia.orgresearchgate.netscispace.com |

Oxidative and Reductive Transformations of this compound

Oxidative Transformations The N-O bond of the isoxazole ring can be cleaved via oxidative addition with transition metals. The reaction of 3,5-diphenylisoxazole with a Ni(0) complex resulted in the formation of a dinickel(II) complex, providing structural evidence for the N–O bond activation through an oxidative addition pathway. chemrxiv.org In another example of an oxidative process, the photochemical irradiation of 4,5-diphenylisoxazole in the presence of benzophenone as a sensitizer leads to an oxidative dimerization, yielding 4,4',5,5'-tetraphenyl-2,2'-bioxazole. ias.ac.in

Reductive Transformations The isoxazole ring is readily susceptible to reductive cleavage. A common method involves catalytic hydrogenation, but other reagents are also effective. The N-O bond of isoxazoles, including 3,5-diphenylisoxazole, undergoes reductive cleavage when treated with metal carbonyls such as hexacarbonylmolybdenum [Mo(CO)₆] or pentacarbonyliron [Fe(CO)₅] in the presence of water, yielding β-amino enones. rsc.org This reaction is proposed to proceed through a complexed (β-oxo vinyl)nitrene intermediate which is then reduced by the metal. rsc.org

Furthermore, the isoxazole ring can be transformed into other heterocyclic systems under reductive conditions. For example, treatment of 3,5-diphenylisoxazole with hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst results in the reduction of the isoxazole and rearrangement to form 3,5-diphenylpyrazole. dergipark.org.tr

Table 3: Oxidative and Reductive Reactions of Diphenylisoxazoles

| Reaction Type | Starting Material | Reagent(s) | Product(s) | Reference(s) |

| Oxidative | 3,5-Diphenylisoxazole | Ni(0)/dcype | Dinickel(II) complex | chemrxiv.org |

| Oxidative | 4,5-Diphenylisoxazole | Sunlight, Benzophenone | 4,4',5,5'-Tetraphenyl-2,2'-bioxazole | ias.ac.in |

| Reductive | 3,5-Diphenylisoxazole | [Mo(CO)₆] or [Fe(CO)₅], H₂O | β-Amino enone | rsc.org |

| Reductive | 3,5-Diphenylisoxazole | Hydrazine hydrate, Raney Ni | 3,5-Diphenylpyrazole | dergipark.org.tr |

Theoretical and Computational Studies on 3,4 Diphenylisoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and chemical reactivity of 3,4-diphenylisoxazole.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net One of the key applications of DFT is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. physchemres.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and prone to chemical transformations. physchemres.orgscirp.org

The HOMO orbital primarily acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energies of these orbitals are used to calculate various quantum chemical parameters that describe a molecule's reactivity, such as electronegativity (χ), chemical hardness (η), and the electronic potential (μ). physchemres.org For isoxazole (B147169) derivatives and related heterocyclic systems, DFT calculations, often using the B3LYP functional with basis sets like 6-31G** or 6-311++G(d,p), provide reliable predictions of these properties. researchgate.netajchem-a.com The analysis of the HOMO-LUMO surfaces reveals the distribution of electron density and identifies the regions of the molecule that are most likely to participate in electrophilic and nucleophilic reactions. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated via DFT This table presents illustrative data for a related heterocyclic compound to demonstrate the typical parameters derived from DFT calculations, as specific values for this compound were not detailed in the provided search results.

| Parameter | Description | Illustrative Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.646 | scirp.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.816 | scirp.org |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.83 | scirp.org |

| Chemical Hardness (η) | Resistance to electron density exchange | 2.415 | physchemres.org |

| Electronegativity (χ) | Power to attract electrons | 4.231 | physchemres.org |

Computational methods are instrumental in predicting the plausible pathways a reaction can take, as well as the structures and energies of the associated transition states. For isoxazoles, DFT calculations can model complex processes like cycloadditions and photorearrangements. nih.gov For instance, in the synthesis of isoxazole analogues, computational modeling can predict transition-state energies to optimize reaction conditions and control regioselectivity.

Studies on the photochemistry of isoxazoles have employed computational techniques to map out the reaction pathways following photoexcitation. researchgate.net Upon UV irradiation, isoxazoles can undergo ring-opening and rearrangement to form various products. nih.govacs.org Theoretical simulations trace the minimum energy paths for these reactions, identifying key intermediates and the energy barriers that must be overcome. nih.gov For example, the photorearrangement of 3,5-diphenylisoxazole (B109209) is theorized to proceed through a triplet vinylnitrene intermediate. researchgate.net Algorithms that follow the intrinsic reaction coordinate from the transition state to reactants and products are used to validate these proposed mechanisms. researchgate.netmdpi.com

The direct experimental observation of short-lived reaction intermediates and transition states is often challenging. Computational modeling provides a powerful alternative for characterizing these elusive species. In the study of 3,5-diphenylisoxazole photolysis, DFT calculations were performed to characterize the structure and properties of the proposed vinylnitrene intermediate and a subsequent peroxide radical. acs.org These calculations can help differentiate between different potential reaction mechanisms. For example, DFT calculations supported the notion that the conjugation with a phenyl group in the vinylnitrene derived from 3,5-diphenylisoxazole influences its reactivity, causing it to form an azirine rather than a ketenimine, a different outcome compared to vinylnitrenes with methyl substituents. researchgate.net

Molecular Dynamics (MD) and Free Energy Perturbation (FEP/MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. nih.gov For isoxazole derivatives, MD simulations have been employed to investigate their binding modes with biological targets like proteins. nih.govchemrxiv.org These simulations model the movement of atoms over time, allowing researchers to observe how a ligand settles into a protein's binding site and the specific intermolecular interactions that stabilize the complex.

Free Energy Perturbation (FEP) is a powerful computational technique, often combined with MD simulations (FEP/MD), used to calculate the relative binding affinities of a series of ligands to a target protein. researchgate.net This method has become increasingly popular in drug discovery for lead optimization. researchgate.net FEP/MD has been successfully applied to isoxazole-containing compounds to predict their binding strengths, for example, as inhibitors of enzymes like D-amino acid oxidase or SMYD3. chemrxiv.orgresearchgate.net These calculations provide a physics-based score that can accurately rank compounds and guide synthetic efforts toward more potent derivatives. chemrxiv.org

Computational Methods for Structural and Spectroscopic Assignments

Computational methods are frequently used in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure of newly synthesized compounds. Theoretical calculations of spectroscopic properties can help assign experimental signals and validate proposed structures.

For this compound, computed descriptors such as its molecular weight and formula are available in databases like PubChem. nih.gov Furthermore, DFT calculations can predict vibrational frequencies, which can be compared with experimental FT-IR spectra to confirm the formation of the isoxazole ring and the presence of specific functional groups. mdpi.com Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), aiding in the interpretation of experimental results. mdpi.com The combination of time-resolved photoelectron spectroscopy and excited-state dynamics simulations has been shown to successfully explain the dominant reaction pathways in isoxazole systems. nih.govresearchgate.net

Table 2: Selected Spectroscopic Data for Diphenylisoxazole Derivatives This table presents a combination of experimental and computational data for isoxazole derivatives to illustrate the role of spectroscopy in structural characterization.

| Compound | Technique | Key Signals / Wavenumbers (cm⁻¹) | Reference |

|---|---|---|---|

| 5-Methyl-3,4-diphenylisoxazole (B1353969) | ¹H NMR | δ (ppm): 2.43 (s, 3H, -CH₃), 7.19-7.43 (m, 10H, Ar-H) | chemicalbook.com |

| 3,4-Diphenyl-isoxazole (derivative) | FT-IR | 1636 (C=N), 1084 (C-O) | nih.gov |

| 5-Azido-3-phenylisoxazole | IR (neat) | 2121 (azido N≡N stretch) | mdpi.com |

| 5-Azido-3-phenylisoxazole | TD-DFT (Calculated) | Absorption λ (nm): 257, 272, 290, 438, 466 | mdpi.com |

Computational Analysis of Structure-Reactivity Relationships within this compound Derivatives

A key goal of computational chemistry is to establish clear structure-activity relationships (SAR) and structure-reactivity relationships. By systematically modifying the structure of a parent molecule like this compound in silico, researchers can predict how these changes will affect its chemical and biological properties.

Computational modeling has been used to predict the interaction of monomethoxy-substituted o-diphenylisoxazoles with the colchicine (B1669291) site of tubulin, successfully identifying potent antimitotic agents. nih.gov This demonstrates a direct link between the computationally modeled structure and the observed biological activity. nih.gov In another study, the introduction of a trifluoromethyl (–CF₃) group into the isoxazole scaffold was investigated to understand its impact on anti-cancer activity. rsc.org Such studies are crucial for rational drug design, allowing for the pre-screening of potential drug candidates before their synthesis. The photochemistry of diphenylisoxazoles also reveals structure-reactivity relationships, where the presence of phenyl groups versus other substituents leads to different intermediates and reaction pathways, a phenomenon that can be rationalized through DFT calculations. researchgate.net

Table 3: Examples of Computationally Analyzed Structure-Reactivity Relationships in Diphenylisoxazole Derivatives

| Derivative Type | Structural Modification | Predicted/Observed Effect | Computational Method | Reference |

|---|---|---|---|---|

| o-Diphenylisoxazoles | Introduction of a single methoxy (B1213986) group | High antimitotic microtubule destabilizing activity | Molecular Docking, Binding Affinity Calculation | nih.gov |

| 4-(Trifluoromethyl)isoxazoles | Replacement of phenyl with 2-thienyl group | Enhanced anti-cancer activity | Structure-Activity Relationship (SAR) Analysis | rsc.org |

| 3,5-Diphenylisoxazole | Phenyl group at α-position of vinylnitrene intermediate | Favors intersystem crossing to azirine over ketenimine formation | Density Functional Theory (DFT) | researchgate.net |

| Substituted Arylnitrile Oxides | Use of sterically hindered nitrile oxides | Favors specific cycloaddition pathways (regioselectivity) | DFT (Prediction of transition-state energies) |

Advanced Spectroscopic Characterization Techniques in 3,4 Diphenylisoxazole Research

Single Crystal X-ray Diffraction for Definitive Structural Elucidation of Novel Derivatives and Intermediates

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids. In the study of 3,4-diphenylisoxazole derivatives, SC-XRD is indispensable for confirming the constitution and configuration of novel compounds and for identifying the structure of key reaction intermediates, which can resolve ambiguities that may arise from spectroscopic data alone.

Research has demonstrated the power of SC-XRD in confirming the structures of various isoxazole (B147169) derivatives. For instance, in the synthesis of fluorinated isoxazoles, X-ray crystallography was used to confirm the molecular structure of 4,4-difluoro-3,5-diphenyl-isoxazol-5-ol derivatives. worktribe.com This analysis revealed that the molecules adopt nearly identical conformations in their crystalline state and are linked by O-H···N hydrogen bonds into infinite chains. worktribe.com

Furthermore, SC-XRD has been pivotal in elucidating the structures of unexpected intermediates. In one study, an attempt to synthesize ethyl 3,4-diaryl-isoxazole-5-carboxylates via a base-catalyzed recyclization unexpectedly yielded a 5-hydroxy-1,2-oxazin-6-one derivative. The definitive structure of this intermediate, 4-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-5-hydroxy-3-phenyl-6H-1,2-oxazin-6-one, was unequivocally established by a single-crystal X-ray diffraction study. researchgate.net This highlights the technique's crucial role in correcting mechanistic assumptions.

The table below summarizes crystallographic data for a representative isoxazole intermediate, illustrating the type of precise structural information obtained from SC-XRD analysis.

| Parameter | Value |

| Empirical Formula | C₁₉H₁₅NO₇ |

| Formula Weight | 369.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(1) |

| b (Å) | 15.432(2) |

| c (Å) | 11.123(1) |

| β (°) | 109.12(1) |

| Volume (ų) | 1640.1(3) |

| Z | 4 |

| Data derived from a study on a 3,4-diarylisoxazole intermediate. researchgate.net |

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of this compound derivatives, providing exact mass measurements that allow for the determination of elemental compositions. This capability is critical for confirming the identity of products and for tracing the pathways of complex reactions by identifying intermediates and byproducts.

HRMS is routinely used to confirm the successful synthesis of target isoxazoles. For example, the characterization of novel condensed isoxazole derivatives often includes HRMS (ESI-positive mode) to verify the calculated molecular formula against the found mass, providing strong evidence for the proposed structure. mdpi.com In the development of organocatalytic methods for synthesizing 3,4,5-trisubstituted isoxazoles, HRMS is a key tool for characterizing the diverse range of functionalized heterocyclic products. acs.org

Mechanistic studies greatly benefit from the precision of HRMS. It can help identify unexpected adducts or fragments, offering clues to competing reaction pathways. For instance, when synthesizing isoxazole derivatives, low-concentration byproducts can be separated by techniques like HPLC or GC and then identified by their exact mass using HRMS, which helps in understanding and optimizing reaction conditions. The table below shows examples of how HRMS is used to confirm the elemental composition of various isoxazole derivatives. mdpi.com

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula |

| 6-Chloro-4H-chromeno[4,3-c]isoxazole | 208.0160 | 208.0161 | C₁₀H₇ClNO₂ |

| 8-Nitro-4H-chromeno[4,3-c]isoxazole | 219.0400 | 219.0399 | C₁₀H₇N₂O₄ |

| 9-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole | 210.0316 | 210.0320 | C₁₀H₉ClNO₂ |

| 6-Chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole | 210.0316 | 210.0313 | C₁₀H₉ClNO₂ |

Time-Resolved Spectroscopic Techniques for Kinetic Studies of Short-Lived Intermediates

The photochemical reactions of isoxazoles often proceed through highly reactive, short-lived intermediates that are impossible to isolate using standard laboratory techniques. Time-resolved spectroscopy, including femtosecond transient absorption and time-resolved photoelectron spectroscopy (TRPES), provides a window into these ultrafast processes, allowing for the direct observation and kinetic characterization of these transient species.

Studies on the photochemistry of isoxazole and its derivatives have identified key intermediates that govern their photorearrangements. For example, the photorearrangement of 3,5-diphenylisoxazole (B109209) is thought to proceed through a transient vinylnitrene intermediate. researchgate.netacs.org Time-resolved studies on isoxazole itself have shown that upon UV excitation, the molecule undergoes ultrafast ring-opening via O-N bond cleavage on a timescale of approximately 35 femtoseconds. acs.orgnih.gov This process leads to the formation of nitrile ylide and azirine intermediates. acs.org

TRPES experiments, which measure the kinetic energy of electrons ejected by a probe pulse following initial excitation by a pump pulse, are particularly powerful. By analyzing the photoelectron spectra at different time delays, researchers can track the population dynamics of the excited state and subsequent intermediates. acs.orgnih.gov These experimental findings, often combined with theoretical calculations, have been crucial in mapping the reaction pathways and understanding the dynamics of isoxazole photochemistry. For example, the combination of TRPES and dynamics simulations has explained the dominant ring-opening reaction pathways for isoxazole, confirming the timescales and quantum yields involved. acs.org

| Technique | Application in Isoxazole Research | Observed Intermediates/Processes | Timescale |

| Time-Resolved Photoelectron Spectroscopy (TRPES) | Studying excited-state dynamics after UV pumping | Ring-opening, population decay | ~35 fs acs.org |

| Femtosecond Transient Absorption | Observing formation and decay of transient species | Singlet excited states, nitrenes | Femtoseconds to picoseconds researchgate.net |

| Matrix Isolation IR Spectroscopy | Trapping and identifying reactive intermediates | Vinylnitrene, Azirine, Ketenimine | N/A (stable at cryogenic temp.) researchgate.net |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Complex Structural Analysis

While one-dimensional (1D) ¹H and ¹³C NMR are standard tools for the characterization of this compound, the structural analysis of complex derivatives often requires more sophisticated techniques. Advanced Nuclear Magnetic Resonance (NMR) methods, such as two-dimensional (2D) NMR and solid-state NMR (ssNMR), provide deeper insights into molecular connectivity and conformation.

2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the complete and unambiguous assignment of proton and carbon signals in complex isoxazole derivatives.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl rings.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). This is particularly powerful for identifying quaternary carbons and for establishing connectivity across the isoxazole ring and to its substituents. researchgate.netyoutube.com For example, an HMBC experiment can show a correlation from a proton on a phenyl ring to a carbon atom within the isoxazole core, confirming the substitution pattern. researchgate.net

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, which can differ from their structure in solution. For fluorinated isoxazoles, differences between ¹⁵N chemical shifts in solution (DMSO-d6) and in the solid state have been observed, attributed to the effects of intermolecular hydrogen bonding in the crystal lattice. researchgate.net This demonstrates the utility of ssNMR in understanding intermolecular interactions in the solid state.

| NMR Technique | Information Provided | Application Example |

| COSY | ¹H-¹H spin-spin coupling correlations | Tracing proton connectivity within phenyl substituents. |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigning specific carbon atoms in the isoxazole ring and phenyl groups. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirming the 3,4-diphenyl substitution pattern by observing correlations between phenyl protons and isoxazole carbons. researchgate.net |

| Solid-State NMR | Structural information in the solid phase; intermolecular interactions | Observing the effect of crystal packing and hydrogen bonding on the chemical shifts of isoxazole derivatives. researchgate.net |

Vibrational Spectroscopy for Functional Group Analysis in Mechanistic Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and effective method for identifying functional groups and probing the bonding within molecules. In the context of this compound research, it is used for routine characterization and, more critically, in mechanistic studies to track the formation and disappearance of specific chemical bonds.

The synthesis of the isoxazole ring is readily monitored by FTIR spectroscopy. The formation of the heterocycle is confirmed by the appearance of characteristic absorption bands, such as the C=N stretch (typically around 1580-1650 cm⁻¹) and C-O stretches. sciarena.comthieme-connect.com This allows chemists to quickly assess the outcome of a cyclization reaction.

In mechanistic investigations, particularly those involving photochemical rearrangements, matrix isolation IR spectroscopy is a powerful tool. In this technique, a reactive species is generated and trapped in an inert gas matrix (like argon) at cryogenic temperatures. This allows for the IR spectrum of a short-lived intermediate, such as a vinylnitrene or ketenimine formed from isoxazole photolysis, to be recorded and analyzed. researchgate.net By comparing the experimental vibrational frequencies with those predicted by quantum chemical calculations, the structure of the transient species can be confidently identified, providing direct evidence for proposed reaction mechanisms. researchgate.net

The table below lists characteristic IR absorption bands relevant to the analysis of this compound and its reaction intermediates.

| Functional Group / Bond | Typical Wavenumber (cm⁻¹) | Significance in Analysis |

| C=N Stretch (isoxazole ring) | 1580 - 1650 | Confirmation of isoxazole ring formation. thieme-connect.com |

| C-O Stretch (isoxazole ring) | 950 - 1250 | Evidence of the ether linkage within the heterocycle. |

| C=C=N Stretch (Ketenimine) | ~2050 | Identification of a ketenimine intermediate in photochemical rearrangements. researchgate.net |

| Aromatic C-H Stretch | >3000 | Presence of phenyl groups. |

| Aromatic C=C Stretch | 1400 - 1600 | Presence of phenyl rings. |

Derivatization and Analogue Synthesis of 3,4 Diphenylisoxazole

Synthesis of Substituted Phenyl Rings on the Isoxazole (B147169) Core

The functionalization of the phenyl rings attached to the isoxazole core is a primary strategy for creating derivatives of 3,4-diphenylisoxazole. This is typically achieved by employing substituted starting materials in the synthesis of the isoxazole ring.

A common synthetic route involves the reaction of substituted chalcones with hydroxylamine (B1172632). The chalcones themselves are prepared via a Claisen-Schmidt condensation of appropriately substituted aromatic aldehydes and acetophenones. researchgate.net For instance, the synthesis of monomethoxy-substituted o-diphenylisoxazoles was accomplished in a three-step process utilizing substituted benzaldehydes, acetophenones, and arylnitromethanes as precursors. nih.gov This approach allows for the systematic placement of substituents on either phenyl ring, providing a library of compounds for further study.

Another powerful technique is the electrophilic cyclization of O-methyl oximes derived from 2-alkyn-1-ones. This method has been used to produce a variety of 3,4,5-trisubstituted isoxazoles. nih.gov By starting with alkynones bearing substituted phenyl groups, the corresponding substituted this compound derivatives can be accessed. For example, a focused library of 3,4-diaryl-5-methylisoxazole analogues was created by decorating the vicinal diaryl rings to establish structure-activity relationships. acs.org

The following table summarizes examples of synthesized this compound derivatives with substituted phenyl rings.

| Compound Name | Substituents | Synthetic Precursors | Reference |

| Monomethoxy-substituted o-diphenylisoxazoles | One methoxy (B1213986) group on one of the phenyl rings | Substituted benzaldehydes, acetophenones, arylnitromethanes | nih.gov |

| 3-(Benzimidazol-2′-yl)-5-arylisoxazoles | A benzimidazolyl group at position 3 and various aryl groups at position 5 | 2-Acetylbenzimidazole, various aromatic aldehydes | researchgate.net |

| 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles | Bromo or chloro substitution on the C5-phenyl ring; various aryl groups at C3 | 3-Bromobenzaldehyde, different aryl methyl ketones | researchgate.net |

| 3,4-Diaryl-5-methylisoxazole derivatives | Various substituents on both diaryl rings | Decorated vicinal diaryl rings | acs.org |

This table is interactive. Click on the headers to sort the data.

Introduction of Heteroatom-Containing Substituents and Their Effects on Reactivity

Introducing heteroatoms (such as halogens, sulfur, or oxygen) onto the isoxazole scaffold or its substituents significantly alters the molecule's reactivity and provides handles for further functionalization.

A key strategy involves the synthesis of 4-iodoisoxazoles through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl). nih.gov The resulting 4-iodo-3,5-disubstituted isoxazoles are versatile intermediates. The iodine atom can be readily displaced or participate in various palladium-catalyzed cross-coupling reactions, such as Heck and Sonogashira reactions, allowing for the introduction of a wide array of substituents at the 4-position. nih.gov

Sulfur-containing substituents have also been introduced. For example, 5-alkylthio-3,4-diarylisoxazoles were synthesized via palladium-catalyzed coupling reactions between 5-alkylthio-3-aryl-4-iodoisoxazoles and arylboronic acids. researchgate.net This demonstrates a multi-step functionalization where a halogen is first introduced and then used to couple a sulfur-containing moiety.

Oxygen-containing substituents, such as methoxy groups, can be incorporated to influence the electronic properties of the isoxazole system. The synthesis of 5-methoxy-3,4-diphenylisoxazole has been reported, providing a derivative with altered solubility and potential for different intermolecular interactions. thieme-connect.de The reactivity of the isoxazole ring itself can be exploited, as seen in the reaction of some 3-substituted isoxazoles with a tetrasulfur tetranitride antimony pentachloride complex, which leads to a complete rearrangement of the heterocyclic core to form 1,2,5-thiadiazoles. lookchem.com Furthermore, a zinc carbenoid can mediate methylene (B1212753) insertion into the N-O single bond of the isoxazole ring, leading to a ring-expanded six-membered heterocycle. nih.gov

The table below details the introduction of specific heteroatoms and the resulting reactivity.

| Heteroatom Introduced | Position | Method of Introduction | Effect on Reactivity | Reference |

| Iodine | 4 | Electrophilic cyclization with ICl | Enables Pd-catalyzed cross-coupling (Heck, Sonogashira) | nih.gov |

| Sulfur (as Alkylthio) | 5 | Pd-catalyzed coupling using a 4-iodo intermediate | Provides access to thioether derivatives | researchgate.net |

| Oxygen (as Methoxy) | 5 | Synthesis from corresponding isoxazolone | Modifies electronic properties and solubility | thieme-connect.de |

| Nitrogen/Sulfur | Ring | Reaction with S₄N₄·SbCl₅ | Ring transformation to a 1,2,5-thiadiazole | lookchem.com |

| Carbon/Skeletal Edit | Ring (N-O bond) | Methylene insertion via zinc carbenoid | Ring expansion to a six-membered dihydrooxazine | nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis of Fused-Ring Systems Incorporating the this compound Moiety

Creating fused-ring systems that incorporate the this compound structure leads to more complex and rigid molecular architectures. These polycyclic compounds are of interest for their unique steric and electronic properties.

One approach to such systems involves building upon a pre-formed isoxazole core. For instance, ruthenium-catalyzed treatment of isoxazole derivatives bearing a 4-(2-hydroxyalkylidenyl) substituent can lead to the formation of fused isoxazole-oxazine systems. smolecule.com This intramolecular cyclization creates a new six-membered ring fused to the original isoxazole.

The reactivity of fused isoxazoline (B3343090) rings has also been explored. Molybdenum-mediated cleavage reactions of isoxazoline rings within bicyclic frameworks can induce a tandem N-O bond cleavage and retro-aldol reaction. acs.org While this study focuses on isoxazolines, the principles of manipulating fused heterocyclic systems are relevant. The synthesis of spiro compounds, where two rings share a single atom, represents another strategy to increase molecular complexity. Isoxazole derivatives of spiro-pyrrolidine-oxindoles have been synthesized, demonstrating the versatility of the isoxazole core in constructing intricate three-dimensional structures. mdpi.com

Although specific examples detailing the fusion of additional rings directly onto a this compound core are not abundant in the reviewed literature, the general methodologies applied to other isoxazoles are considered applicable.

Diaryl-isoxazole Analogues for Exploring Structure-Property Relationships

The synthesis of various diaryl-isoxazole analogues, including regioisomers and substituted derivatives of this compound, is a cornerstone of structure-property relationship (SPR) and structure-activity relationship (SAR) studies. By systematically altering the substitution pattern and the relative positions of the aryl groups, researchers can probe the molecular features responsible for specific properties.

For instance, studies comparing 3,4-diarylisoxazoles with their 4,5-diarylisoxazole counterparts have revealed significant differences in biological activity. It was found that 4,5-diarylisoxazoles exhibited greater antimitotic activity than the 3,4-diaryl isomers. mdpi.comencyclopedia.pub This highlights the critical role of the substituent positioning on the isoxazole ring.

Extensive SAR studies have been conducted on libraries of 3,4-diaryl-isoxazole derivatives. The introduction of a C-5 carboxamide group to the 3,4-diarylisoxazole scaffold was investigated to understand its effect on antimitotic activity. bohrium.com Similarly, a library of 3,4-diaryl-5-methylisoxazole analogues was synthesized to establish SAR for anticancer activity, revealing that the substitution pattern on the phenyl rings significantly impacts cytotoxicity against various cancer cell lines. acs.org These studies often identify specific substitutions, such as the presence of hydrogen bond donating groups or lipophilic aryl groups, as being crucial for a desired biological effect. bohrium.comnih.gov

The following table presents findings from SAR studies on diaryl-isoxazole analogues.

| Analogue Class | Structural Variation | Key Finding from Structure-Property Study | Reference |

| 3,4- vs. 4,5-Diarylisoxazoles | Regioisomerism of aryl groups | 4,5-Diarylisoxazoles showed greater antimitotic activity. | mdpi.comencyclopedia.pub |

| 3,4-Diaryl-isoxazole-5-carboxamides | Addition of a C-5 carboxamide group | C-5 substitution with an amide group generally yielded less active molecules compared to 5-unsubstituted analogues. | bohrium.com |

| 3,4-Diaryl-5-methylisoxazoles | Substitution on the diaryl rings | The type and pattern of substitution on the benzyloxyphenyl group significantly affected potency and selectivity in cancer cell lines. | acs.org |

| Isoxazole-based hydrazones | Removal of free amino and carboxylate groups | Aryl groups on hydrazone inhibitors suggest the presence of adjacent lipophilic domains that facilitate binding to the target transporter. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Applications of 3,4 Diphenylisoxazole in Contemporary Chemical Research

Role of 3,4-Diphenylisoxazole in the Synthesis of Diverse Heterocyclic Scaffolds

The this compound core serves as a versatile precursor for the construction of other heterocyclic systems. Its inherent reactivity allows for strategic bond cleavage and rearrangement reactions, providing access to a variety of molecular architectures that would be challenging to synthesize through other means.

A significant application of this compound and its derivatives is in the synthesis of substituted indoles. For instance, 5-methoxy-3,4-diphenylisoxazole can be transformed into methyl 2-phenylindole-3-carboxylate. thieme-connect.de This reaction proceeds through an iron(II)-catalyzed domino isomerization process. thieme-connect.de The isoxazole (B147169) ring undergoes a series of transformations, ultimately leading to the formation of the indole (B1671886) core. This methodology has been extended to various substituted 3,4-diarylisoxazoles, demonstrating its utility in generating a library of functionalized indoles. thieme-connect.de

Furthermore, the 3,4-diarylisoxazole scaffold is a key structural component in the synthesis of certain biologically active molecules. For example, it forms the core of the selective cyclooxygenase-2 (COX-2) inhibitor, valdecoxib (B1682126). researchgate.net Synthetic strategies often involve the 1,3-dipolar cycloaddition of arylnitrile oxides to enolates, which, after dehydration and aromatization, yield the desired 3,4-diarylisoxazole structure. researchgate.net This highlights the importance of the this compound framework in medicinal chemistry for the development of anti-inflammatory agents. researchgate.net

The versatility of the isoxazole ring in synthesis is further demonstrated by its use in palladium-catalyzed cross-coupling reactions. The C-H bonds of 3,5-diphenylisoxazole (B109209) can be activated by a palladium catalyst, leading to the formation of a palladacycle. researchgate.net This intermediate can then react with various boronic acids to introduce aryl and alkyl substituents at the ortho position of the phenyl rings. researchgate.net This method provides a powerful tool for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a wide range of derivatives with tailored properties.

Exploration in Materials Science and Engineering

The unique electronic and structural properties of this compound and its derivatives have made them attractive candidates for applications in materials science, particularly in the development of luminescent materials and liquid crystals.

Development of Luminescent Materials

Derivatives of this compound have shown promise as components of organic light-emitting diodes (OLEDs) and other electronic materials. chemimpex.com The isoxazole ring, in conjunction with the attached phenyl groups, creates a conjugated system that can exhibit fluorescence. For example, 1-(3,4-diphenyl-1,2-oxazol-5-yl)ethanone (B14006709) is a fluorescent marker known for its high photostability and good quantum yield. lookchem.com

Research into triarylamine-isoxazole (TAA) derivatives has revealed their potential as luminescent materials. worktribe.com By coupling diarylisoxazoles with various diarylamines through a Buchwald-Hartwig reaction, researchers have synthesized a series of compounds with interesting photophysical properties. worktribe.com Some of these TAA derivatives exhibit fluorescence when irradiated with UV light, with the emission characteristics being influenced by the nature of the amine substituent. worktribe.com Specifically, compounds incorporating a diphenylamine (B1679370) group have been noted for their intense shine. worktribe.com The triarylamine moiety is known to promote solid-state fluorescence by resisting crystallization and preventing tight π-stacking interactions that can quench emission. worktribe.com

| Compound | Amine Moiety | Observed Fluorescence |

|---|---|---|

| 6h | Phenothiazine | Red-shifted emission |

| 6k | Phenothiazine | Red-shifted emission |

| 6g | Diphenylamine | Intense shine |

| 6j | Diphenylamine | Intense shine |

Applications in Liquid Crystalline Compounds

The rigid, anisotropic structure of the this compound core makes it a suitable building block for liquid crystalline materials. The introduction of flexible alkoxy chains onto the phenyl rings can induce mesomorphic behavior, leading to the formation of nematic and smectic liquid crystalline phases. researchgate.net The stabilization of these phases is attributed to the intermolecular interactions between the hydrophobic chains. researchgate.net

A study on unsymmetrical diphenylisoxazole derivatives, bearing an alkoxy chain at one end and a polar cyano group at the other, demonstrated the formation of classical nematic and smectic liquid crystalline phases. researchgate.net The polar cyano group was found to be influential in inducing this mesomorphic behavior. researchgate.net Furthermore, the synthesis of novel thiourea (B124793) and amide liquid crystals incorporating isoxazole rings has been reported. beilstein-journals.org These compounds predominantly exhibit smectic A mesophases, with nematic phases observed for those containing the isoxazole ring. beilstein-journals.org This highlights the role of the isoxazole core in directing the self-assembly of molecules into ordered liquid crystalline structures.

Coordination Chemistry of this compound and its Derivatives

The nitrogen and oxygen atoms within the isoxazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to the exploration of this compound and its derivatives as ligands in coordination chemistry.

Investigation of this compound as a Ligand in Metal Complexes

3,5-Diphenylisoxazole has been successfully employed as a ligand in the synthesis of complexes with various transition metals, including cobalt(II), nickel(II), and copper(II). rsc.org The isoxazole ligand coordinates to the metal center, influencing the geometry and electronic properties of the resulting complex.

Future Research Directions and Unexplored Avenues for 3,4 Diphenylisoxazole

The 3,4-diphenylisoxazole scaffold, while a known entity in chemical literature, represents a platform ripe for further exploration. Its unique arrangement of two phenyl groups on the isoxazole (B147169) core presents intriguing possibilities for new synthetic innovations, deeper mechanistic understanding, and the development of novel functional molecules. The future of research concerning this compound is poised to move beyond its current applications, venturing into cutting-edge areas of chemical science. This article outlines key future research directions and unexplored avenues that could unlock the full potential of this compound.

Q & A

Q. What are the standard synthetic protocols for 3,5-Diphenylisoxazole and its derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The one-pot synthesis of 3,5-diphenylisoxazole from 2’-hydroxy chalcones via copper-catalyzed dehydrogenation of dihydroisoxazolines in DMF is a regioselective route, achieving high efficiency under mild conditions . Optimization strategies include:

- Catalyst Screening: Copper salts (e.g., CuI or Cu(OAc)₂) enhance dehydrogenation efficiency.

- Solvent Control: Polar aprotic solvents like DMF stabilize intermediates and improve reaction homogeneity.

- Purification: Crystallization with ethanol-water mixtures (e.g., 65% yield reported for triazole derivatives) ensures high purity .

Alternative photochemical routes involve UV-induced rearrangement of precursors like PPO (poly-phenyl oxazole), though by-product formation (e.g., 2,4-diphenyloxazole) requires careful chromatographic separation .

Q. Which spectroscopic and analytical methods are most effective for characterizing 3,5-Diphenylisoxazole, and how should data interpretation be approached?

- Methodological Answer:

- ¹H NMR: Peaks at δ 7.87-7.83 (m, 4H) and δ 7.50-7.46 (m, 6H) confirm phenyl group environments, while δ 6.82 (s, 1H) corresponds to the isoxazole proton .

- IR Spectroscopy: Absorbance bands near 1600 cm⁻¹ (C=N stretching) and 1500 cm⁻¹ (aromatic C=C) validate the core structure .

- TLC Monitoring: Rf values in ethyl acetate/hexane (3:7) systems track reaction progress and purity .

Cross-referencing with elemental analysis (e.g., %C, %H, %N) ensures structural fidelity .

Q. What in vitro biological assays are commonly used to evaluate the antifungal and antioxidant activities of 3,5-Diphenylisoxazole derivatives?

- Methodological Answer:

- Antifungal Screening: Agar diffusion assays against Candida albicans or Aspergillus niger at concentrations up to 125 µg/mL, with activity quantified via inhibition zone diameter .

- Antioxidant Testing: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays at low concentrations (e.g., 10–50 µM), compared to ascorbic acid standards .

- Cytotoxicity Validation: Sea urchin embryo models assess tubulin polymerization inhibition, a proxy for antimitotic activity in cancer cells .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in biological activity data of 3,5-Diphenylisoxazole derivatives across different studies?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., concentration ranges, solvent effects). To address:

- Standardize Protocols: Use uniform cell lines (e.g., HeLa for anticancer studies) and solvent controls (e.g., DMSO ≤0.1% v/v) .

- Dose-Response Curves: Establish IC₅₀ values for antifungal activity (e.g., Compound A at 125 µg/mL vs. inactive derivatives) to identify structure-activity relationships .

- Mechanistic Studies: Compare tubulin polymerization inhibition across models (sea urchin vs. human cells) to confirm target specificity .

Q. What strategies are recommended for designing regioselective synthesis routes for 3,5-Diphenylisoxazole to minimize by-products?

- Methodological Answer:

- Precursor Design: Use 2’-hydroxy chalcones with electron-withdrawing groups to favor cyclization over competing pathways .

- Catalyst Tuning: Copper(I) iodide selectively promotes dehydrogenation over oxidation, reducing side products like ketones or aldehydes .

- Reaction Monitoring: UPLC or HPLC tracks intermediate dihydroisoxazolines, enabling timely termination to avoid over-dehydrogenation .

Q. What mechanistic insights guide the optimization of photochemical synthesis methods for 3,5-Diphenylisoxazole?

- Methodological Answer: UV-induced photochemical rearrangements of PPO involve:

- Conjugation Breakage: Disruption of π-electron systems in precursors shifts fluorescence properties, aiding product identification .

- By-Product Mitigation: Adjusting UV wavelength (e.g., 254 nm vs. 365 nm) controls reaction pathways, minimizing 2,4-diphenyloxazole formation .

- Solvent Effects: Non-polar solvents (e.g., hexane) reduce radical side reactions, enhancing isoxazole yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.